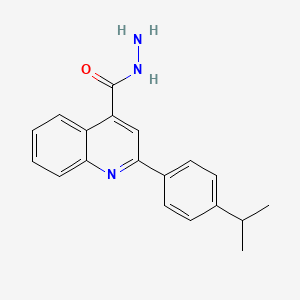
2-(4-Isopropylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Isopropylphenyl)quinoline-4-carbohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C19H19N3O and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C19H19N3O . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the current search results. Basic properties such as its molecular weight (305.37) and molecular formula (C19H19N3O) are known .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Activities : Quinoline derivatives, including those related to 2-(4-Isopropylphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, the synthesis of pyrrolylthieno[2,3-b]-quinoline derivatives showed notable antibacterial and antifungal activities, highlighting the potential of quinoline compounds in addressing microbial resistance (Geies et al., 1998). Similarly, thiosemicarbazide derivatives of quinoline exhibited antimicrobial activity, further emphasizing the compound's utility in drug discovery (Keshk et al., 2008).
Microwave-Assisted Synthesis for Antimicrobial Evaluation : A study on the microwave-assisted synthesis of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives highlighted the efficiency of green chemistry methods in producing compounds with significant antimicrobial properties, potentially paving the way for new drug discoveries (Bello et al., 2017).
Chemoinformatics and Structural Analysis
Structural Analysis and DFT Studies : Detailed structural and spectral analyses of quinoline derivatives, including crystal structure, Hirshfeld surface analysis, and DFT studies, provide insights into the molecular geometry and electronic properties, contributing to the understanding of their biological activities (Polo-Cuadrado et al., 2021).
Novel Synthetic Routes and Drug Discovery
Design and Synthesis of Novel Quinoline Derivatives : Research into novel synthetic routes for quinoline derivatives, including quinoline-8-carboxamides, underscores the continued interest in quinoline as a core structure for developing potential therapeutic agents, particularly in the context of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, highlighting the scaffold's versatility in drug discovery (Lord et al., 2009).
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRWEEFVOLGPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
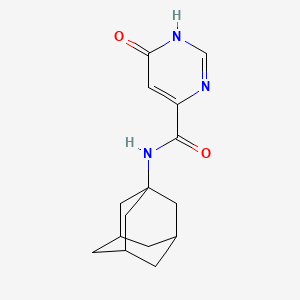
![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)
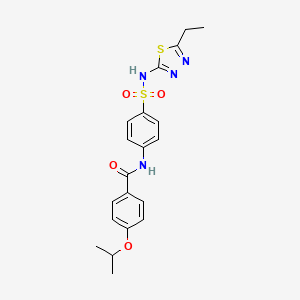

![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)
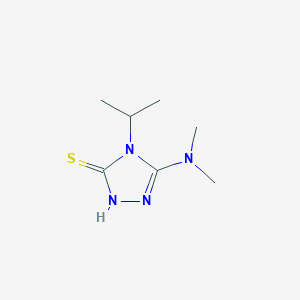
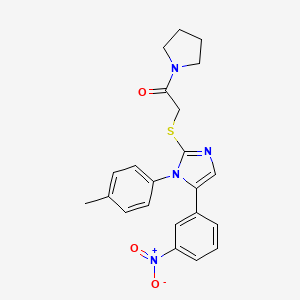
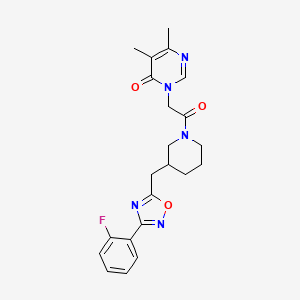
![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)


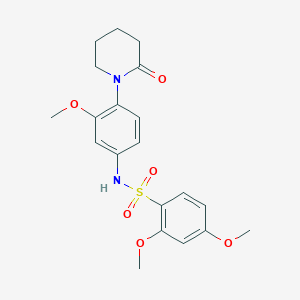
![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
